molecular formula C20H27N5O2S B5264465 N~1~,N~1~-dimethyl-N~4~-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide

N~1~,N~1~-dimethyl-N~4~-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide

Cat. No.: B5264465
M. Wt: 401.5 g/mol
InChI Key: HXHNWDKRAIDVML-UHFFFAOYSA-N
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Description

N~1~,N~1~-dimethyl-N~4~-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide is a complex organic compound that features a piperidine ring substituted with a thiadiazole moiety and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-dimethyl-N~4~-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylpropyl chloride and an aluminum chloride catalyst.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a diacid chloride.

    Final Coupling: The final step involves coupling the thiadiazole and piperidine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-dimethyl-N~4~-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

N~1~,N~1~-dimethyl-N~4~-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N1,N~1~-dimethyl-N~4~-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The phenylpropyl group may enhance the compound’s binding affinity to its target, while the piperidine ring can provide structural stability.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~1~-dimethyl-N~4~-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide
  • This compound

Uniqueness

This compound is unique due to its combination of a thiadiazole ring, a phenylpropyl group, and a piperidine ring. This unique structure provides it with distinct chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

1-N,1-N-dimethyl-4-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2S/c1-24(2)20(27)25-13-11-16(12-14-25)18(26)21-19-23-22-17(28-19)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,16H,6,9-14H2,1-2H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHNWDKRAIDVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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